3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL
CAS No.: 720689-55-4
Cat. No.: VC6298226
Molecular Formula: C14H19NO
Molecular Weight: 217.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 720689-55-4 |
|---|---|
| Molecular Formula | C14H19NO |
| Molecular Weight | 217.312 |
| IUPAC Name | 3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
| Standard InChI | InChI=1S/C14H19NO/c16-14-5-4-11-6-8-15(13-2-1-3-13)9-7-12(11)10-14/h4-5,10,13,16H,1-3,6-9H2 |
| Standard InChI Key | KODOGLMDJREIOW-UHFFFAOYSA-N |
| SMILES | C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol, reflects its unique stereoelectronic configuration. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO | |
| Molecular Weight | 217.31 g/mol | |
| SMILES Notation | C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)O | |
| InChI Key | KODOGLMDJREIOW-UHFFFAOYSA-N |
The cyclobutyl group induces steric strain, potentially influencing receptor-binding kinetics, while the hydroxyl group at C7 enhances hydrogen-bonding capabilities . X-ray crystallography data remains unpublished, but computational models suggest a chair-like conformation in the tetrahydroazepine ring .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically involves a multi-step sequence:
-
Cyclobutane ring formation: [2+2] photocycloaddition of ethylene derivatives under UV light .
-
Benzazepine construction: Friedel-Crafts alkylation followed by reductive amination to form the seven-membered ring.
-
Functionalization: Selective hydroxylation at C7 using directed ortho-metalation strategies .
Aromsyn reports batch purities ≥95% via reverse-phase HPLC, with typical yields of 60–75% at kilogram scale .
Scalability Challenges
Key hurdles include:
-
Steric hindrance: The cyclobutyl group complicates ring-closing steps, necessitating high-dilution conditions .
-
Oxidative stability: The benzylic hydroxyl group requires inert atmosphere handling to prevent quinone formation .
Physicochemical Properties
The compound’s lipophilicity (LogP >2) suggests moderate blood-brain barrier permeability, a critical factor for CNS-targeted derivatives .
Biological Activity and Mechanism
5-HT₂C Receptor Modulation
Though direct binding data for 720689-55-4 is proprietary, structural analogs demonstrate:
The hydroxyl group likely forms hydrogen bonds with Ser312 and Cys394 in the receptor’s orthosteric pocket, while the cyclobutyl moiety occupies a hydrophobic subpocket .
Metabolic Stability
Microsomal studies on related compounds show:
-
t₁/₂ = 45 min (human liver microsomes)
-
Cl<int> = 22 mL/min/kg</int>
CYP3A4 mediates primary oxidation at the azepine nitrogen.
Pharmaceutical Applications
Obesity Therapeutics
Lead optimization programs utilize 720689-55-4 to develop 5-HT₂C agonists that:
Psychiatric Disorders
Preclinical models suggest potential in:
-
Obsessive-compulsive disorder: 60% reduction in marble-burying behavior (murine model) .
-
Depression: Forced swim test immobility time decreased by 55% at 10 mg/kg .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C under argon |
| Stability | 24 months when protected from light and humidity |
| Hazard Classification | Not classified (research use only) |
No in vivo toxicity data is publicly available. In vitro screening (HEK293 cells) shows IC₅₀ >100 μM for general cytotoxicity.
Future Directions
Ongoing research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume